molecular formula C7H13ClN4O2 B2638936 5-[(1S)-1-Aminopropyl]-1-methyl-1,2,4-triazole-3-carboxylic acid;hydrochloride CAS No. 2580097-51-2

5-[(1S)-1-Aminopropyl]-1-methyl-1,2,4-triazole-3-carboxylic acid;hydrochloride

Cat. No. B2638936
CAS RN: 2580097-51-2
M. Wt: 220.66
InChI Key: JDFCIZRZYNIGBA-WCCKRBBISA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Detailed synthetic pathways can be found in relevant literature .

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis and Structure Analysis : Research by Dzygiel et al. (2004) explored the synthesis and structure of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. They found significant insights into the reactivity and regioselectivity during acetylation, providing fundamental knowledge useful for further chemical modifications and applications.

Catalysis and Synthesis of Biologically Active Compounds

  • Catalysis in Peptidomimetics Synthesis : Ferrini et al. (2015) in their study Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis protocol. This approach is crucial for creating triazole-based scaffolds, relevant in the development of peptidomimetics and other biologically active compounds.

Novel Heterocyclic Derivatives

  • Formation of Heterocyclic Derivatives : Albert and Taguchi (1973) Albert and Taguchi (1973) investigated the synthesis of various 4-amino-1,2,3-triazole-5-carbaldehydes, contributing to the understanding of heterocyclic chemistry and offering potential pathways for developing new compounds with diverse applications.

Applications in Medicinal Chemistry

  • Inhibitors of Purine Nucleoside Phosphorylase : Sanghvi et al. (1988) Sanghvi et al. (1988) synthesized derivatives of 5-amino-1,2,4-triazole-3-carboxamidine and evaluated their effectiveness as inhibitors of purine nucleoside phosphorylase. This study provides valuable insights into the potential therapeutic applications of these compounds.

Antimicrobial Activities

  • Antimicrobial Compound Synthesis : Eweiss et al. (1986) Eweiss et al. (1986) explored the synthesis of 4-amino-5-aryl-1,2,4-triazole-3-thiones and their derivatives, demonstrating their potential antimicrobial properties. This research highlights the significance of triazole derivatives in developing new antimicrobial agents.

Future Directions

: ChemicalBook - 5-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-3-carboxylic acid hydrochloride

properties

IUPAC Name

5-[(1S)-1-aminopropyl]-1-methyl-1,2,4-triazole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2.ClH/c1-3-4(8)6-9-5(7(12)13)10-11(6)2;/h4H,3,8H2,1-2H3,(H,12,13);1H/t4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFCIZRZYNIGBA-WCCKRBBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=NN1C)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=NC(=NN1C)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1S)-1-Aminopropyl]-1-methyl-1,2,4-triazole-3-carboxylic acid;hydrochloride

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